12-(Benzyloxy)-12-oxododecanoic acid

Catalog No.
S3346618
CAS No.
88353-04-2
M.F
C19H28O4
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-(Benzyloxy)-12-oxododecanoic acid

CAS Number

88353-04-2

Product Name

12-(Benzyloxy)-12-oxododecanoic acid

IUPAC Name

12-oxo-12-phenylmethoxydodecanoic acid

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H28O4/c20-18(21)14-10-5-3-1-2-4-6-11-15-19(22)23-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21)

InChI Key

ZDTVBXVYNIHVNR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC(=O)O

12-(Benzyloxy)-12-oxododecanoic acid is an organic compound characterized by the presence of a benzyloxy group and a ketone functional group on a dodecanoic acid backbone. Its molecular formula is C19H28O4, and it has a molecular weight of 320.4 g/mol . The compound is primarily used in research due to its unique structural features that may confer specific biological activities.

Typical of carboxylic acids and ketones. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The benzyloxy group can be oxidized under certain conditions to yield different products.

These reactions highlight the compound's potential for further derivatization in synthetic organic chemistry.

Research indicates that 12-(Benzyloxy)-12-oxododecanoic acid exhibits various biological activities, including potential anti-inflammatory and anticancer properties. Its structure suggests it may interact with specific biological targets, although detailed studies are still needed to elucidate these mechanisms fully .

Several methods can be employed to synthesize 12-(Benzyloxy)-12-oxododecanoic acid:

  • Direct Alkylation: Starting from dodecanoic acid, the benzyloxy group can be introduced through alkylation reactions.
  • Oxidative Methods: Utilizing oxidation techniques to convert precursors into the desired ketone structure.
  • Protective Group Strategies: Employing protective groups for functional groups during multi-step synthesis to achieve the final product without unwanted side reactions.

These methods allow for flexibility in synthesizing the compound depending on available starting materials and desired purity levels.

12-(Benzyloxy)-12-oxododecanoic acid has potential applications in:

  • Pharmaceuticals: As a lead compound in drug development due to its biological activities.
  • Chemical Research: In synthetic organic chemistry for the development of new derivatives.
  • Biotechnology: As a biochemical probe for studying metabolic pathways involving fatty acids.

Studies focusing on the interactions of 12-(Benzyloxy)-12-oxododecanoic acid with biological macromolecules are crucial for understanding its mechanism of action. Preliminary findings suggest it may interact with enzymes involved in lipid metabolism or signaling pathways related to inflammation and cancer . Further studies using techniques like molecular docking and binding assays could provide deeper insights into these interactions.

Several compounds share structural similarities with 12-(Benzyloxy)-12-oxododecanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
10-(Benzyloxy)-10-oxodecanoic acid67852-88-4Similar structure with a different carbon chain length.
11-(Benzyloxy)-11-oxoundecanoic acid380228-18-2Contains a benzyloxy and oxo group but on an undecanoic backbone.
9-(Benzyloxy)-9-oxononanoic acid15570-42-0Shorter carbon chain compared to the target compound.
16-(Benzyloxy)-16-oxohexadecanoic acid146004-98-0Longer carbon chain; potential for different biological activity profiles.
20-(Benzyloxy)-20-oxoicosanoic acid1334703-62-6Features a longer carbon chain; may exhibit unique properties due to size differences.

These compounds highlight the structural diversity within this class of benzyloxy oxo fatty acids, emphasizing the uniqueness of 12-(Benzyloxy)-12-oxododecanoic acid in terms of its specific carbon chain length and functional groups.

XLogP3

5

Dates

Modify: 2023-08-19

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